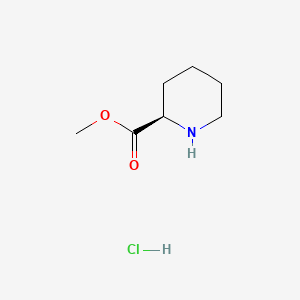

(R)-Piperidine-2-carboxylic acid methyl ester hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R)-piperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCHKWZTSCBBJX-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18650-38-9 | |

| Record name | methyl (2R)-piperidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride

This guide provides a detailed analysis of the molecular weight of (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Composition and Weight

This compound is a chemical compound with the molecular formula C₇H₁₄ClNO₂.[1][2] Its molecular weight is a fundamental property, crucial for a wide range of experimental and theoretical applications in chemistry and pharmacology. The accepted molecular weight of this compound is approximately 179.65 g/mol .[1]

The precise molecular weight is derived from the sum of the atomic weights of its constituent atoms. The table below provides a detailed breakdown of this calculation.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) |

| Carbon | C | 12.011 | 7 | 84.077 |

| Hydrogen | H | 1.008 | 14 | 14.112 |

| Chlorine | Cl | 35.453 | 1 | 35.453 |

| Nitrogen | N | 14.007 | 1 | 14.007 |

| Oxygen | O | 15.999 | 2 | 31.998 |

| Total | 179.647 |

The following diagram illustrates the elemental composition contributing to the total molecular weight of the compound.

Experimental Protocols

The determination of the molecular weight of this compound is typically achieved through mass spectrometry. A standard experimental protocol is outlined below.

Workflow for Molecular Weight Determination via Mass Spectrometry

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the solid compound in a volatile solvent, such as methanol or acetonitrile.

-

Ionization: The prepared sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used technique for this type of molecule, as it is a soft ionization method that minimizes fragmentation.

-

Mass Analysis: The generated ions are then guided into the mass analyzer. The analyzer, which could be a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value.

-

Data Analysis: The resulting data is plotted as a mass spectrum, showing the relative intensity of ions at different m/z values. The peak corresponding to the intact molecule (molecular ion) is identified to determine the molecular weight. For this compound, the expected molecular ion would correspond to the cationic portion [C₇H₁₄NO₂]⁺.

References

An In-Depth Technical Guide to Structural Analogues of (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues of (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride, a key scaffold in medicinal chemistry. The document delves into their synthesis, biological activities, and the experimental methodologies used for their evaluation, with a particular focus on their role as inhibitors of the γ-aminobutyric acid (GABA) transporter GAT1 and calpain.

Core Compound and Its Significance

This compound, also known as (R)-nipecotic acid methyl ester hydrochloride, is a chiral heterocyclic compound. Its core structure, the piperidine ring, is a prevalent motif in a vast number of pharmaceuticals and natural products. The stereochemistry at the C-2 position and the nature of substituents on the piperidine ring and the carboxylic acid moiety are critical for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18650-38-9 |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.65 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >158°C (decomposes)[1] |

| Solubility | Soluble in DMSO (slightly, sonicated) and Methanol (slightly)[1] |

Structural Analogues and Structure-Activity Relationships (SAR)

The therapeutic potential of this compound has driven extensive research into its structural analogues. Modifications have been explored at various positions of the piperidine ring to enhance potency, selectivity, and pharmacokinetic properties. A significant area of investigation has been the development of GABA uptake inhibitors, where the core structure mimics the endogenous neurotransmitter GABA.

Analogues as GABA Uptake Inhibitors

Analogues of (R)-Piperidine-2-carboxylic acid methyl ester, particularly N-substituted derivatives of nipecotic acid, have been extensively studied as inhibitors of GABA transporters (GATs), with a focus on the GAT1 subtype. These inhibitors block the reuptake of GABA from the synaptic cleft, thereby enhancing GABAergic neurotransmission. This mechanism is a key therapeutic strategy for neurological disorders such as epilepsy.

Table 2: In Vitro Activity of Selected (R)-Piperidine-2-carboxylic Acid Analogues as GABA Uptake Inhibitors

| Compound | R Group (at N-1 position) | mGAT1 pIC₅₀ | mGAT4 pIC₅₀ | hGAT-1 pKᵢ |

| (R)-Nipecotic acid | H | 4.88 ± 0.07 | - | - |

| (S)-8d | 4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl | - | 6.59 ± 0.01 | - |

| rac-(u)-13c | N-arylalkyl | 5.67 | - | 6.99 |

| 21p ((R)-nipecotic acid derived) | 1-[4-([1,1':2',1''-terphenyl]-2-yl)buta-2,3-dien-1-yl] | 6.78 ± 0.08 | - | 7.10 ± 0.12 |

Data compiled from multiple sources.

The structure-activity relationship studies reveal that lipophilic N-substituents significantly enhance the inhibitory potency at GAT1. The introduction of bulky aromatic groups, as seen in compound 21p, leads to highly potent and selective inhibitors.

Synthesis of Structural Analogues

The synthesis of (R)-Piperidine-2-carboxylic acid methyl ester analogues often starts from commercially available chiral precursors. A general synthetic approach involves the N-alkylation or N-arylation of the piperidine nitrogen.

A common method for the preparation of N-substituted (R)-nipecotic acid esters involves the reaction of this compound with an appropriate alkyl or aryl halide in the presence of a base. Another approach involves a reductive amination reaction between the piperidine derivative and an aldehyde or ketone.

For instance, the synthesis of novel 4-substituted nipecotic acid derivatives has been achieved through a linear synthetic strategy where palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed as a key step to introduce biaryl moieties.

Key Experimental Protocols

GABA Uptake Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds on GABA transporters expressed in mammalian cells.

Materials:

-

HEK-293 cells stably expressing the desired GABA transporter subtype (e.g., mGAT1)

-

[³H]GABA (radiolabeled GABA)

-

Test compounds (analogues of (R)-Piperidine-2-carboxylic acid methyl ester)

-

Cell culture medium and reagents

-

Scintillation counter

Procedure:

-

Cell Culture: Culture the HEK-293 cells expressing the target GAT in appropriate cell culture flasks.

-

Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Compound Incubation: On the day of the assay, wash the cells with a suitable buffer. Then, incubate the cells with various concentrations of the test compounds for a predetermined time.

-

GABA Uptake: Add a solution containing a fixed concentration of [³H]GABA to each well and incubate for a specific period to allow for GABA uptake.

-

Termination of Uptake: Stop the uptake process by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Measurement: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ values for each compound by plotting the percentage of inhibition against the compound concentration.

In Vitro Calpain Activity Assay (Fluorometric)

This protocol outlines a method to assess the inhibitory effect of compounds on calpain activity using a fluorogenic substrate.

Materials:

-

Purified calpain enzyme

-

Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)

-

Test compounds

-

Assay buffer

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the calpain enzyme, fluorogenic substrate, and test compounds in the assay buffer.

-

Reaction Mixture: In the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the calpain enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC). The increase in fluorescence corresponds to the cleavage of the substrate by calpain.

-

Data Analysis: Calculate the percentage of calpain inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

Signaling Pathway

Caption: GABAergic Signaling Pathway.

Experimental Workflow

Caption: Drug Discovery Workflow.

Conclusion

The (R)-Piperidine-2-carboxylic acid methyl ester scaffold serves as a versatile platform for the design and development of novel therapeutic agents. Its structural analogues have demonstrated significant potential as modulators of key biological targets, including GABA transporters and calpains. The systematic exploration of structure-activity relationships, guided by robust synthetic strategies and comprehensive biological evaluation, continues to be a promising avenue for the discovery of new drugs for a range of diseases. This guide provides a foundational understanding for researchers to build upon in their drug discovery and development endeavors.

References

Technical Guide: (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride - Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride (CAS No: 18650-38-9), a key intermediate in pharmaceutical and chemical synthesis. The following sections detail the material's properties, associated hazards, safe handling procedures, and emergency response protocols to ensure its safe use in a laboratory and research environment.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] It is hygroscopic and should be handled in a controlled atmosphere.[1] Key physical and chemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 18650-38-9 | [1][2] |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | >158°C (decomposes) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol. Soluble to some extent in water. | [1][3] |

| Stability | Stable under recommended storage conditions; Hygroscopic. | [1][3] |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification and associated hazard and precautionary statements are detailed below.

GHS Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

GHS Label Elements

| Element | Description |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[1][5] H319: Causes serious eye irritation.[1][5] H335: May cause respiratory irritation.[4][5] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] P264: Wash skin thoroughly after handling.[1][4] P271: Use only outdoors or in a well-ventilated area.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4] Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] P312: Call a POISON CENTER or doctor if you feel unwell.[4] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4] P405: Store locked up.[4] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[4] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] No quantitative data such as LD50 or LC50 values are readily available from the conducted searches. The primary known hazards are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.

Safe Handling and Storage

Handling

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[6] Ensure eyewash stations and safety showers are in close proximity to the workstation.[6]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[6] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.

Storage

-

Keep the container tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[1][3]

-

Store under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[3][6]

-

Store locked up.[4]

Emergency and First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Remove person to fresh air and keep at rest in a position comfortable for breathing.[4] If breathing is difficult, give oxygen.[4] Seek medical attention if you feel unwell.[4] |

| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and shoes.[4] If skin irritation occurs, get medical advice/attention.[4] |

| Eye Contact | Immediately rinse cautiously with water for several minutes.[1][4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][4] If eye irritation persists, get medical advice/attention.[4] |

| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6] |

Accidental Release and Fire-Fighting Measures

Accidental Release

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 4.1). Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and shovel it into a suitable, labeled container for disposal.[6] Clean the spill area with a wet cloth or paper towels and place them in the waste container.

Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.

-

Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6]

-

Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[6] It is recommended to dispose of the material through a licensed professional waste disposal service.

Experimental Protocols and Workflows

Caption: A representative workflow for N-acylation.

Biological Context: Lysine Metabolism

This compound is a derivative of pipecolic acid. In biological systems, pipecolic acid is a metabolite of the amino acid L-lysine. While this compound itself is not directly involved in signaling pathways, understanding its metabolic origin provides important biological context for researchers in drug development.

Caption: Metabolic origin of the pipecolic acid core.

Emergency Response: Accidental Spill Workflow

The following diagram outlines the logical steps for responding to an accidental spill of this compound.

Caption: Workflow for responding to an accidental spill.

References

- 1. fishersci.com [fishersci.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. matrixscientific.com [matrixscientific.com]

- 4. methyl (2R)-piperidine-2-carboxylate hydrochloride | C7H14ClNO2 | CID 49759143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. This compound | 18650-38-9 [amp.chemicalbook.com]

A Comprehensive Spectroscopic Analysis of (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride (CAS Number: 18650-38-9).[1][2][3] Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The guide includes expected data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a workflow diagram for spectroscopic analysis.

Chemical Structure and Properties

-

IUPAC Name: methyl (2R)-piperidine-2-carboxylate;hydrochloride[1]

-

Molecular Formula: C₇H₁₄ClNO₂[1]

-

Molecular Weight: 179.65 g/mol [3]

-

Structure:

/ CH₂ NH₂⁺Cl⁻ | | CH₂ CH₂ \ / CH₂

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~4.0 - 4.2 | Multiplet | 1H | H-2 (CH attached to C=O) |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~3.4 - 3.6 | Multiplet | 1H | H-6 (equatorial) |

| ~3.0 - 3.2 | Multiplet | 1H | H-6 (axial) |

| ~1.6 - 2.2 | Multiplet | 6H | H-3, H-4, H-5 |

Note: In the hydrochloride salt, the amine protons (NH₂⁺) are often broad and may exchange with D₂O, making them difficult to observe.

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: D₂O)

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 175 | C=O (ester) |

| ~55 - 60 | C-2 |

| ~53 - 55 | -OCH₃ |

| ~45 - 50 | C-6 |

| ~20 - 30 | C-3, C-4, C-5 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500 - 3000 | Strong, Broad | N-H stretch (secondary ammonium salt) |

| ~2850 - 2950 | Medium | C-H stretch (aliphatic) |

| ~1735 - 1750 | Strong | C=O stretch (ester) |

| ~1170 - 1250 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry (MS-ESI⁺) Data

| m/z | Assignment |

| 144.10 | [M+H]⁺ (of the free base) |

| 112.09 | [M+H - CH₃OH]⁺ |

| 84.08 | [M+H - COOCH₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Deuterated water (D₂O) is a common choice for hydrochloride salts to ensure solubility.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, is used.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is utilized.

-

The spectral width is set to approximately 16 ppm, centered around 6 ppm.

-

A sufficient number of scans (typically 16 to 64) are acquired to achieve an adequate signal-to-noise ratio.

-

The relaxation delay is set to 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

The spectral width is set to approximately 220 ppm.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample is placed in the instrument, and the spectrum is acquired.

-

The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or a mixture of water and acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of polar molecule.

-

Data Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

-

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

Commercial Sourcing and Technical Profile of (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial availability and technical specifications of (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride (CAS No. 18650-38-9). This chiral building block is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. This document summarizes key data from various commercial suppliers, outlines a plausible synthetic methodology, and explores potential biological applications based on related structures.

Commercial Supplier Overview

This compound is available from a range of chemical suppliers catering to research and development needs. The following table summarizes the offerings from several key vendors, providing a comparative look at purity, available quantities, and pricing.

| Supplier | Purity | Available Quantities | Price (USD) |

| Manchester Organics | 97% | 2.5g, 5g, 10g | ~ |

| Oakwood Chemical | Not Specified | 250mg, 1g, 5g, 25g | $28, $55, $175, $698 |

| Apollo Scientific | 97% | 1g, 5g, 25g, 100g, 500g | ~ |

| GL Biochem | Not Specified | 5g, 25g | $150, $500 |

| Pharmaffiliates | Not Specified | Inquire | Inquire |

| Matrix Scientific | Not Specified | Inquire | Inquire |

| Ambeed | Not Specified | Inquire | Inquire |

| BLDpharm | Not Specified | Inquire | Inquire |

Note: Prices are approximate and subject to change. Please consult the supplier's website for the most current information.

Physicochemical Properties

| Property | Value |

| CAS Number | 18650-38-9[1][2] |

| Molecular Formula | C₇H₁₄ClNO₂[2] |

| Molecular Weight | 179.64 g/mol [2] |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% |

Synthesis and Experimental Protocols

While specific proprietary synthesis methods are not publicly disclosed by suppliers, a general and plausible experimental protocol for the preparation of this compound can be derived from standard organic chemistry principles and literature precedents for similar compounds. The synthesis would likely involve the esterification of (R)-Piperidine-2-carboxylic acid followed by the formation of the hydrochloride salt.

Hypothetical Synthesis Workflow

Caption: Hypothetical two-step synthesis of the target compound.

Detailed Methodology:

Step 1: Esterification of (R)-Piperidine-2-carboxylic acid

-

Suspend (R)-Piperidine-2-carboxylic acid in anhydrous methanol at 0°C.

-

Slowly add thionyl chloride dropwise to the stirred suspension while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude methyl ester.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude (R)-Piperidine-2-carboxylic acid methyl ester in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum to obtain the final product.

Potential Applications in Drug Discovery and Development

Piperidine scaffolds are prevalent in a wide array of pharmaceuticals and biologically active compounds. While direct signaling pathway involvement for this compound is not extensively documented, its structural motifs suggest potential applications in several areas of drug discovery.

Inferred Biological Relevance

The piperidine ring is a key pharmacophore in many central nervous system (CNS) active drugs. Derivatives of piperidine-carboxylic acids have been investigated for their activity as GABA uptake inhibitors, which are relevant in the treatment of neurological disorders such as epilepsy. Furthermore, the incorporation of chiral piperidine fragments is a common strategy in the design of agonists and antagonists for various G-protein coupled receptors (GPCRs) and ion channels. The ester and hydrochloride moieties of the title compound make it a versatile starting material for further chemical modifications.

Logical Relationship for Potential Drug Development

Caption: Drug discovery workflow utilizing the target compound.

This technical guide provides a foundational understanding of the commercial landscape and potential utility of this compound for professionals in the pharmaceutical and life sciences sectors. The compiled data and hypothetical frameworks aim to facilitate research and development efforts that incorporate this valuable chiral building block.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Piperidine-2-carboxylic acid methyl ester hydrochloride is a valuable chiral building block in asymmetric synthesis, primarily utilized for the construction of enantiomerically pure piperidine-containing molecules. The piperidine motif is a ubiquitous structural feature in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. The inherent chirality of this starting material, derived from the natural amino acid D-lysine, provides a strategic advantage in the stereocontrolled synthesis of complex target molecules.

These application notes provide an overview of the utility of this compound in the synthesis of key intermediates for drug discovery, with a focus on the preparation of precursors for NK1 receptor antagonists. Detailed experimental protocols and representative data are presented to guide researchers in the practical application of this versatile chiral synthon.

Application: Synthesis of a Chiral Precursor for NK1 Receptor Antagonists

Substance P, a neuropeptide, is the endogenous ligand for the neurokinin-1 (NK1) receptor. Antagonists of this receptor have shown therapeutic potential in the treatment of depression, anxiety, and chemotherapy-induced nausea and vomiting. The stereoselective synthesis of these antagonists is crucial for their pharmacological activity. This compound serves as a key starting material for the synthesis of chiral 2-substituted piperidine derivatives that form the core of many NK1 receptor antagonists.

A key strategic transformation involves the N-protection of the piperidine nitrogen, followed by diastereoselective functionalization at the C2 position. This allows for the introduction of various substituents with a high degree of stereocontrol, paving the way for the synthesis of diverse libraries of potential drug candidates.

Key Transformation: N-Boc Protection

The first step in many synthetic routes utilizing this compound is the protection of the secondary amine. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Experimental Workflow for N-Boc Protection

Caption: Workflow for the N-Boc protection of (R)-Piperidine-2-carboxylic acid methyl ester.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(R)-piperidine-2-carboxylic acid methyl ester

This protocol details the procedure for the N-protection of this compound.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et3N), distilled

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a stirred suspension of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (Et3N, 2.2 eq) dropwise.

-

After stirring for 15 minutes at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired N-Boc-(R)-piperidine-2-carboxylic acid methyl ester.

Quantitative Data:

| Product | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |

| N-Boc-(R)-piperidine-2-carboxylic acid methyl ester | This compound | (Boc)2O, Et3N | DCM | 16-24 h | >95 |

Further Applications and Logical Relationships

The resulting N-protected ester is a versatile intermediate for further stereoselective transformations. For instance, the ester functionality can be reduced to the corresponding alcohol, which can then be used in various coupling reactions. Alternatively, the α-proton can be deprotonated to form a chiral enolate, which can undergo diastereoselective alkylation to introduce substituents at the C2 position. The choice of the N-protecting group and the reaction conditions are critical for achieving high diastereoselectivity in these transformations.

Logical Relationship of Synthetic Steps

Application Notes and Protocols: (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride in Alkaloid Synthesis

For Researchers, Scientists, and Drug Development Professionals

(R)-Piperidine-2-carboxylic acid methyl ester hydrochloride , a chiral building block derived from D-pipecolinic acid, serves as a versatile starting material in the enantioselective synthesis of various alkaloids. Its inherent stereochemistry at the C-2 position is crucial for establishing the stereogenic centers in complex target molecules, particularly those featuring indolizidine and quinolizidine cores. These alkaloid scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities.

This document provides detailed application notes and protocols for the use of this compound in the total synthesis of the dendrobatid alkaloid (-)-indolizidine 209B . This alkaloid is known to interact with neuronal nicotinic acetylcholine receptors, making its synthesis and the development of its analogs a key area of research.

Application: Total Synthesis of (-)-Indolizidine 209B

The synthetic route to (-)-indolizidine 209B from this compound exemplifies a robust strategy for the construction of bicyclic alkaloids. The key transformation is an intramolecular Dieckmann condensation , which effectively forges the indolizidine skeleton. The stereochemical integrity of the starting material dictates the absolute configuration of the final product.

The synthesis can be dissected into three principal stages:

-

Preparation of the Dieckmann Precursor: This involves the hydrolysis of the starting methyl ester, followed by N-alkylation of the piperidine nitrogen with a bifunctional electrophile to introduce the requisite carbon chain for the second ring. Subsequent esterification provides the diester necessary for cyclization.

-

Dieckmann Condensation: An intramolecular cyclization of the diester to generate a β-keto ester, thereby constructing the bicyclic indolizidine framework.

-

Final Transformations: Decarboxylation of the β-keto ester followed by reduction of the ketone furnishes the target alkaloid, (-)-indolizidine 209B.

This synthetic approach underscores the utility of this compound as a reliable chiral synthon in the stereocontrolled synthesis of complex nitrogen-containing natural products.

Quantitative Data Summary

The following table summarizes the key transformations and associated yields for the synthesis of (-)-indolizidine 209B.

| Step | Reaction | Key Reagents & Conditions | Product | Yield (%) |

| 1 | N-Alkylation & Esterification | 1. LiOH, H₂O/THF; 2. 1-bromo-5-chloropentane, K₂CO₃, DMF; 3. SOCl₂, EtOH | Diethyl (R)-1-(5-chloropentyl)piperidine-2,5-dicarboxylate | 75 (over 3 steps) |

| 2 | Dieckmann Condensation | NaH, Toluene, Reflux | Ethyl (8aS)-8-oxo-octahydro-1H-indolizine-7-carboxylate | 82 |

| 3 | Decarboxylation & Reduction | 1. 10% aq. H₂SO₄, Reflux; 2. H₂NNH₂, KOH, Ethylene Glycol, 190 °C | (-)-Indolizidine 209B | 70 (over 2 steps) |

Experimental Protocols

Protocol 1: Preparation of Diethyl (R)-1-(5-chloropentyl)piperidine-2,5-dicarboxylate (Dieckmann Precursor)

-

Materials: this compound, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), 1-bromo-5-chloropentane, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Thionyl chloride (SOCl₂), Ethanol (EtOH), Diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Hydrolysis: To a solution of this compound (1.0 eq) in a 1:1 mixture of THF and water, add LiOH (1.5 eq). Stir the mixture at room temperature for 4 hours. Acidify the reaction with 1 M HCl to pH ~6 and extract with ethyl acetate. Dry the organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo to yield (R)-piperidine-2-carboxylic acid.

-

N-Alkylation: To a solution of (R)-piperidine-2-carboxylic acid (1.0 eq) in DMF, add K₂CO₃ (3.0 eq) and 1-bromo-5-chloropentane (1.2 eq). Heat the mixture to 80 °C and stir for 12 hours. Cool to room temperature, pour into water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Esterification: Dissolve the crude product from the previous step in ethanol and cool to 0 °C. Add thionyl chloride (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 18 hours. Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford diethyl (R)-1-(5-chloropentyl)piperidine-2,5-dicarboxylate.

-

Protocol 2: Dieckmann Condensation to form Ethyl (8aS)-8-oxo-octahydro-1H-indolizine-7-carboxylate

-

Materials: Diethyl (R)-1-(5-chloropentyl)piperidine-2,5-dicarboxylate, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous toluene, 1 M Hydrochloric acid (HCl), Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Add sodium hydride (1.5 eq) to a flask and wash with anhydrous toluene to remove mineral oil. Add fresh anhydrous toluene.

-

Heat the suspension to reflux and add a solution of diethyl (R)-1-(5-chloropentyl)piperidine-2,5-dicarboxylate (1.0 eq) in anhydrous toluene dropwise over 1 hour.

-

Maintain the reflux for an additional 3 hours after the addition is complete.

-

Cool the reaction to 0 °C and cautiously quench with a few drops of ethanol, followed by slow addition of 1 M HCl until the mixture is acidic.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield ethyl (8aS)-8-oxo-octahydro-1H-indolizine-7-carboxylate as a β-keto ester.

-

Protocol 3: Synthesis of (-)-Indolizidine 209B via Decarboxylation and Wolff-Kishner Reduction

-

Materials: Ethyl (8aS)-8-oxo-octahydro-1H-indolizine-7-carboxylate, 10% aqueous Sulfuric acid (H₂SO₄), Diethyl ether, Saturated aqueous sodium bicarbonate (NaHCO₃), Hydrazine hydrate (H₂NNH₂), Potassium hydroxide (KOH), Ethylene glycol.

-

Procedure:

-

Decarboxylation: Heat a solution of ethyl (8aS)-8-oxo-octahydro-1H-indolizine-7-carboxylate (1.0 eq) in 10% aqueous H₂SO₄ at reflux for 6 hours. Cool the reaction mixture to room temperature and basify with solid NaHCO₃. Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude ketone.

-

Wolff-Kishner Reduction: To the crude ketone, add ethylene glycol, hydrazine hydrate (10 eq), and powdered KOH (8 eq). Heat the mixture to 190 °C, allowing lower-boiling components to distill off. Maintain the temperature for 5 hours.

-

Cool the reaction mixture, dilute with water, and extract with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous K₂CO₃, filter, and concentrate carefully.

-

Purify the crude product by Kugelrohr distillation to obtain (-)-indolizidine 209B.

-

Visualizations

Caption: Synthetic pathway to (-)-Indolizidine 209B.

Caption: Experimental workflow for alkaloid synthesis.

Boc protection of (R)-piperidine-2-carboxylic acid methyl ester

An Application Note on the Synthesis of N-Boc-(R)-piperidine-2-carboxylic acid methyl ester

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents. Its primary function is to mask the nucleophilic and basic nature of amines. The Boc group is favored for its stability under a wide range of reaction conditions and the ease of its removal under mildly acidic conditions. This application note provides a detailed protocol for the , an important chiral building block in medicinal chemistry.

The protection of the secondary amine in (R)-piperidine-2-carboxylic acid methyl ester is a crucial step in its utilization for the synthesis of more complex molecules. The most common method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base.

Reaction Principle

The reaction proceeds via a nucleophilic attack of the secondary amine of (R)-piperidine-2-carboxylic acid methyl ester on one of the carbonyl carbons of di-tert-butyl dicarbonate. A base is typically added to neutralize the acidic proton of the amine, thereby increasing its nucleophilicity, and to scavenge the acidic byproducts of the reaction.

Caption: General reaction scheme for the Boc protection.

Experimental Protocol

This protocol outlines the procedure for the .

Materials:

-

(R)-piperidine-2-carboxylic acid methyl ester hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc) for chromatography

-

Hexanes for chromatography

-

Silica gel (230-400 mesh)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Caption: Experimental workflow for Boc protection.

Data Presentation

The following table summarizes typical quantitative data for this reaction.

| Parameter | Value | Reference |

| Reactant Ratios | ||

| (R)-piperidine-2-carboxylic acid methyl ester HCl | 1.0 eq | [1] |

| Di-tert-butyl dicarbonate | 1.1 - 1.3 eq | [1] |

| Triethylamine | 2.2 - 3.0 eq | [1] |

| Reaction Conditions | ||

| Solvent | Dichloromethane (DCM) | [1] |

| Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 12 - 16 hours | [1] |

| Yield and Purity | ||

| Yield | 90-99% | [1] |

| Purity (post-chromatography) | >98% | [1] |

Characterization Data (Representative):

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.89-4.68 (m, 1H), 3.69 (s, 3H), 3.95 (m, 1H), 3.43-3.26 (m, 1H), 3.12-2.97 (m, 1H), 2.20-1.50 (m, 6H), 1.46 (s, 9H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 172.5, 154.8, 80.0, 56.5, 52.0, 42.5, 28.4 (3C), 25.5, 20.5. |

| Mass Spectrometry (ESI+) | m/z 244.15 [M+H]⁺ |

Applications in Drug Development

N-Boc-(R)-piperidine-2-carboxylic acid methyl ester is a valuable chiral intermediate in the synthesis of a variety of biologically active molecules. The piperidine scaffold is a common motif in many approved drugs due to its favorable pharmacokinetic properties. The Boc-protected derivative allows for selective modification at other positions of the piperidine ring or elaboration of the ester functionality without interference from the secondary amine.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Triethylamine is a corrosive and flammable liquid.

This detailed protocol and the accompanying data provide a comprehensive guide for researchers, scientists, and drug development professionals for the efficient and high-yielding synthesis of N-Boc-(R)-piperidine-2-carboxylic acid methyl ester.

References

Application Notes and Protocols for Fmoc Protection of (R)-piperidine-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] Its utility lies in its stability under acidic conditions and its lability to mild basic conditions, allowing for an orthogonal protection strategy.[2] This document provides detailed application notes and protocols for the N-Fmoc protection of (R)-piperidine-2-carboxylic acid methyl ester, a valuable building block in the synthesis of peptidomimetics and other complex molecules.

(R)-piperidine-2-carboxylic acid, also known as D-pipecolic acid, is a cyclic, non-proteinogenic amino acid.[3] The protection of its secondary amine is a crucial step for its incorporation into peptide chains or other molecular scaffolds. The methyl ester form is often used to temporarily protect the carboxylic acid functionality.

Chemical Reaction

The Fmoc protection of (R)-piperidine-2-carboxylic acid methyl ester proceeds via the nucleophilic attack of the secondary amine on an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[4] The reaction is typically carried out under basic conditions to neutralize the acid generated during the reaction.[4]

Reaction Scheme:

Data Presentation

| Parameter | Condition 1: Fmoc-OSu | Condition 2: Fmoc-Cl |

| Starting Material | (R)-piperidine-2-carboxylic acid methyl ester | (R)-piperidine-2-carboxylic acid methyl ester |

| Fmoc Reagent | Fmoc-OSu (1.05 equiv.) | Fmoc-Cl (1.1 equiv.) |

| Base | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Triethylamine (TEA) or Diisopropylethylamine (DIEA) |

| Solvent | Dioxane/Water or Acetonitrile/Water | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-12 hours | 2-6 hours |

| Typical Yield | > 85% | > 80% |

| Purification | Aqueous work-up followed by column chromatography | Aqueous work-up followed by column chromatography |

Experimental Protocols

Protocol 1: Fmoc Protection using Fmoc-OSu

This protocol is adapted from general procedures for the Fmoc protection of amino acids.[2]

Materials:

-

(R)-piperidine-2-carboxylic acid methyl ester hydrochloride

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq.) in a mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.

-

In a separate flask, dissolve Fmoc-OSu (1.05 eq.) in 1,4-dioxane.

-

Cool the amino acid ester solution to 0 °C in an ice bath.

-

Slowly add the Fmoc-OSu solution to the stirred amino acid ester solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, add deionized water to dilute the mixture.

-

Extract the aqueous layer with ethyl acetate (3 x volumes) to remove any unreacted Fmoc-OSu and byproducts.

-

Combine the organic layers and wash with 1 M HCl (2 x volumes) to remove any remaining base and unreacted amine.

-

Wash the organic layer with brine (1 x volume).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure N-Fmoc-(R)-piperidine-2-carboxylic acid methyl ester.

Protocol 2: Fmoc Protection using Fmoc-Cl

This protocol utilizes the more reactive Fmoc-Cl under anhydrous conditions.[4]

Materials:

-

(R)-piperidine-2-carboxylic acid methyl ester

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-piperidine-2-carboxylic acid methyl ester (1.0 eq.) in anhydrous DCM.

-

Add triethylamine (1.5 eq.) or DIEA (1.5 eq.) to the solution and cool to 0 °C in an ice bath.

-

In a separate flask, dissolve Fmoc-Cl (1.1 eq.) in anhydrous DCM.

-

Add the Fmoc-Cl solution dropwise to the stirred amino acid ester solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-6 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography as described in Protocol 1.

Visualizations

Experimental Workflow

Caption: General workflow for the Fmoc protection of (R)-piperidine-2-carboxylic acid methyl ester.

Logical Relationship of Reagents

Caption: Key components in the Fmoc protection reaction.

Concluding Remarks

The Fmoc protection of (R)-piperidine-2-carboxylic acid methyl ester is a straightforward and high-yielding reaction that can be accomplished using standard laboratory procedures. The choice between Fmoc-OSu and Fmoc-Cl will depend on the desired reaction conditions (aqueous vs. anhydrous) and the scale of the synthesis. Proper purification, typically involving an aqueous work-up and column chromatography, is essential to obtain the product in high purity, ready for its use in further synthetic applications such as peptide synthesis and drug discovery.

References

Application Notes and Protocols for Peptide Synthesis Utilizing (R)-Piperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in drug discovery and development. These unique building blocks can impart favorable pharmacological properties, such as enhanced metabolic stability, increased potency, and improved conformational constraint. (R)-Piperidine-2-carboxylic acid, a cyclic non-proteinogenic amino acid, is a proline analog with a six-membered ring that can influence peptide conformation and biological activity.[1] This document provides detailed application notes and experimental protocols for the synthesis of peptides incorporating (R)-Piperidine-2-carboxylic acid using Fmoc-based solid-phase peptide synthesis (SPPS).

(R)-Piperidine-2-carboxylic acid, also known as (R)-pipecolic acid, is a valuable building block for creating peptidomimetics and other bioactive molecules.[1] Its rigid structure can induce specific turns in peptide chains, which can be crucial for receptor binding and biological function. Peptides containing piperidine derivatives have been explored for various therapeutic applications, including anticancer, antiviral, and antimicrobial agents.

Application Notes

The successful incorporation of (R)-Piperidine-2-carboxylic acid into a peptide sequence via SPPS requires careful consideration of its structural properties. As a secondary amino acid, it is sterically hindered, which can lead to challenges during the coupling reaction. The following notes highlight key considerations for efficient synthesis.

1. Starting Material:

For incorporation into a peptide chain using standard Fmoc-SPPS, (R)-Piperidine-2-carboxylic acid must be N-terminally protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The commercially available Fmoc-(R)-Pip-OH is the recommended starting material. If starting from (R)-Piperidine-2-carboxylic acid methyl ester, it must first be hydrolyzed to the corresponding carboxylic acid, followed by N-terminal Fmoc protection.

2. Coupling Reagents:

Due to the steric hindrance of the secondary amine, standard coupling conditions may result in incomplete reactions. The use of more potent activating reagents is highly recommended. A comparison of commonly used coupling reagents for sterically hindered amino acids is provided in Table 1.

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Additive | Key Advantages | Considerations |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HOAt (1-Hydroxy-7-azabenzotriazole) | High coupling efficiency, fast reaction rates, and reduced racemization. | Can cause guanidinylation of the free N-terminus. |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt (1-Hydroxybenzotriazole) | Effective and widely used. | Less reactive than HATU for sterically hindered residues. |

| DIC (N,N'-Diisopropylcarbodiimide) | OxymaPure (Ethyl (hydroxyimino)cyanoacetate) | Cost-effective, urea byproduct is soluble in common solvents. | Can lead to racemization without an additive. |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | - | High efficiency, good solubility, and lower risk of allergenic potential compared to HBTU/HATU. | Relatively newer and may be more expensive. |

For the incorporation of Fmoc-(R)-Pip-OH, HATU or COMU are generally preferred due to their high reactivity and ability to overcome steric hindrance. The combination of DIC/OxymaPure is also a robust and cost-effective option.

3. Reaction Conditions:

-

Double Coupling: It is often advantageous to perform a double coupling for the (R)-Piperidine-2-carboxylic acid residue to ensure the reaction goes to completion. This involves repeating the coupling step with fresh reagents after the initial coupling.

-

Extended Coupling Times: Increasing the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight can significantly improve the yield.

-

Monitoring the Reaction: The completion of the coupling reaction should be monitored using a qualitative test, such as the Kaiser test (ninhydrin test). However, the Kaiser test is unreliable for secondary amines like piperidine. The chloranil test or the isatin test are suitable alternatives for detecting unreacted secondary amines.

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a model peptide incorporating an (R)-Piperidine-2-carboxylic acid residue using Fmoc/tBu chemistry.

Materials and Reagents

-

Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids (including Fmoc-(R)-Pip-OH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

Coupling reagent (e.g., HATU, DIC)

-

Additive (e.g., HOAt, OxymaPure)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Diethyl ether, cold

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition.

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes and drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

-

-

Amino Acid Coupling (for Fmoc-(R)-Pip-OH):

-

In a separate vial, dissolve Fmoc-(R)-Pip-OH (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the reaction completion using the chloranil or isatin test.

-

If the reaction is incomplete, drain the solution, wash with DMF, and repeat the coupling step (double coupling).

-

Once the coupling is complete, wash the resin with DMF (3 times).

-

-

Repeat Cycle:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For standard proteinogenic amino acids, a single coupling of 1-2 hours is typically sufficient.

-

Protocol 2: Cleavage and Deprotection

-

Final Fmoc Deprotection:

-

After the final coupling step, perform an Fmoc deprotection as described in Protocol 1, step 2.

-

-

Resin Washing and Drying:

-

Wash the peptide-resin thoroughly with DMF, followed by DCM.

-

Dry the resin under vacuum for at least 1 hour.

-

-

Cleavage from Resin:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

-

Visualizations

Experimental Workflow for SPPS

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Logic Diagram for Coupling Sterically Hindered Amino Acids

References

Application Notes and Protocols for the Deprotection of N-Boc-(R)-piperidine-2-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile cleavage under acidic conditions. This document provides detailed application notes and protocols for the deprotection of N-Boc-(R)-piperidine-2-carboxylic acid methyl ester, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the most common and effective methods for this transformation, including quantitative data, detailed experimental protocols, and visualizations of the reaction pathways and workflows.

Deprotection Methods: A Comparative Overview

The deprotection of N-Boc-(R)-piperidine-2-carboxylic acid methyl ester is typically achieved using strong acids, which cleave the carbamate bond to yield the corresponding amine salt. The two most prevalent methods employ Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and 4M Hydrochloric acid (HCl) in 1,4-Dioxane. The choice between these reagents often depends on the presence of other acid-sensitive functional groups, the desired salt form of the product, and practical considerations such as ease of handling and removal of byproducts.[1]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes the typical reaction conditions and outcomes for the deprotection of N-Boc-protected piperidine derivatives, providing a basis for method selection.

| Parameter | Method 1: TFA in DCM | Method 2: 4M HCl in Dioxane |

| Reagents | Trifluoroacetic acid, Dichloromethane | 4M HCl in 1,4-Dioxane |

| Typical Concentration | 20-50% TFA in DCM[1] | 4M[2] |

| Temperature | 0 °C to Room Temperature | Room Temperature[2] |

| Reaction Time | 30 minutes - 4 hours[1] | 1 - 16 hours[2] |

| Typical Yield | High to Quantitative | High to Quantitative[2] |

| Product Salt Form | Trifluoroacetate | Hydrochloride |

| Work-up | Evaporation of volatiles, trituration or precipitation | Evaporation of volatiles, precipitation, or extraction |

| Advantages | Fast reaction times, volatile byproducts. | Often yields a crystalline hydrochloride salt, aiding purification.[1] |

| Disadvantages | TFA is corrosive and requires careful handling; TFA salts can sometimes be oily.[1] | Dioxane is a suspected carcinogen; reaction times can be longer. |

Signaling Pathways and Experimental Workflows

Reaction Mechanism

The acid-catalyzed deprotection of the N-Boc group proceeds through a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by the acid (H⁺). This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decomposes to release carbon dioxide and the free amine, which is then protonated by the excess acid to form the corresponding amine salt.

General Experimental Workflow

The general workflow for the deprotection of N-Boc-(R)-piperidine-2-carboxylic acid methyl ester involves dissolution of the starting material, addition of the acidic reagent, reaction monitoring, and subsequent work-up to isolate the desired product.

Experimental Protocols

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is often favored for its rapid reaction times and the volatility of the reagents, which simplifies their removal.

Materials:

-

N-Boc-(R)-piperidine-2-carboxylic acid methyl ester

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether, anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve N-Boc-(R)-piperidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous DCM (e.g., 0.1-0.2 M solution) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (10-20 eq) to the stirred solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Add anhydrous diethyl ether to the residue and stir. The product, (R)-piperidine-2-carboxylic acid methyl ester trifluoroacetate salt, will often precipitate as a solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Method 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a common alternative to TFA and is particularly useful when the hydrochloride salt of the product is desired, as it often crystallizes readily, facilitating purification.[2]

Materials:

-

N-Boc-(R)-piperidine-2-carboxylic acid methyl ester

-

4M HCl in 1,4-Dioxane

-

Dichloromethane (DCM) or Methanol (optional co-solvent)

-

Diethyl ether, anhydrous

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve N-Boc-(R)-piperidine-2-carboxylic acid methyl ester (1.0 eq) in a minimal amount of DCM or methanol (if necessary for solubility) in a round-bottom flask.

-

Add the 4M HCl in 1,4-Dioxane solution (5-10 eq) to the stirred solution at room temperature.[2]

-

Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[2] The hydrochloride salt of the product may precipitate during the reaction.

-

Upon completion, the solvent can be removed under reduced pressure.

-

Alternatively, the product can be precipitated by the addition of anhydrous diethyl ether.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield (R)-piperidine-2-carboxylic acid methyl ester hydrochloride.

Work-up for Free Amine (Optional):

If the free amine is desired instead of the salt, the following work-up can be performed after the removal of the acidic reagent and solvent.

-

Dissolve the crude salt in water and cool in an ice bath.

-

Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH of the solution is basic (pH 8-9).

-

Extract the aqueous layer multiple times with an organic solvent such as DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the solution and concentrate under reduced pressure to yield the free amine, (R)-piperidine-2-carboxylic acid methyl ester.

References

Synthesis of Novel Piperidine Derivatives from (R)-piperidine-2-carboxylic acid methyl ester: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel piperidine derivatives utilizing (R)-piperidine-2-carboxylic acid methyl ester as a versatile starting material. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] (R)-piperidine-2-carboxylic acid methyl ester, also known as methyl (R)-pipecolate, offers a chiral building block for the synthesis of a diverse range of functionalized piperidine derivatives with potential applications in various therapeutic areas.

Overview of Synthetic Strategies

(R)-piperidine-2-carboxylic acid methyl ester provides two primary sites for chemical modification: the secondary amine of the piperidine ring and the methyl ester at the C2 position. This allows for a variety of synthetic transformations to generate novel derivatives. Key strategies include:

-

N-Functionalization: The secondary amine can be readily acylated, alkylated, or arylated to introduce a wide array of substituents. These modifications can significantly impact the pharmacological properties of the resulting molecules.

-

Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, the ester can be reduced to a primary alcohol, providing another point for further derivatization.

-

Ring Functionalization: While more complex, functionalization of the piperidine ring itself can be achieved through various methods, leading to the introduction of substituents at other positions.

-

Bicyclic and Spirocyclic Scaffolds: The inherent functionality of the starting material can be exploited to construct more complex bicyclic and spirocyclic piperidine derivatives, which are of increasing interest in drug discovery for their conformational rigidity and three-dimensional character.

Experimental Protocols and Data

This section provides detailed protocols for key synthetic transformations of (R)-piperidine-2-carboxylic acid methyl ester.

N-Acylation of (R)-piperidine-2-carboxylic acid methyl ester

N-acylation is a fundamental transformation for introducing diverse functionalities onto the piperidine nitrogen. This can be achieved using various acylating agents such as acyl chlorides or by amide coupling with carboxylic acids.

Protocol 2.1.1: General Procedure for N-Acylation with Acyl Chlorides

This protocol describes a general method for the N-acylation of (R)-piperidine-2-carboxylic acid methyl ester using an acyl chloride in the presence of a base.

Materials:

-

(R)-piperidine-2-carboxylic acid methyl ester (1.0 eq)

-

Acyl chloride (1.05 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

Dissolve (R)-piperidine-2-carboxylic acid methyl ester in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (TEA or DIPEA) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the acyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Table 1: Examples of N-Acylated (R)-piperidine-2-carboxylic acid methyl ester Derivatives

| Entry | Acyl Chloride | Product | Yield (%) | Reference |

| 1 | Benzoyl chloride | Methyl (R)-1-benzoylpiperidine-2-carboxylate | >95 | Adapted from general procedures |

| 2 | 4-Nitrobenzoyl chloride | Methyl (R)-1-(4-nitrobenzoyl)piperidine-2-carboxylate | >90 | Adapted from general procedures |

| 3 | Thiophene-2-carbonyl chloride | Methyl (R)-1-(thiophene-2-carbonyl)piperidine-2-carboxylate | >90 | Adapted from general procedures |

Reduction of the Methyl Ester to (R)-piperidin-2-ylmethanol

Reduction of the methyl ester group provides the corresponding primary alcohol, a versatile intermediate for further functionalization, such as etherification or esterification.

Protocol 2.2.1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol describes the reduction of N-Boc protected (R)-piperidine-2-carboxylic acid methyl ester to the corresponding alcohol. The N-Boc protecting group is often used to prevent side reactions with the piperidine nitrogen.

Materials:

-

N-Boc-(R)-piperidine-2-carboxylic acid methyl ester (1.0 eq)

-

Lithium Aluminum Hydride (LAH) (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)